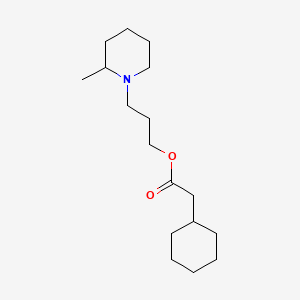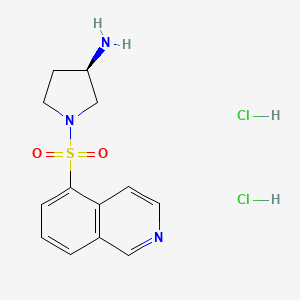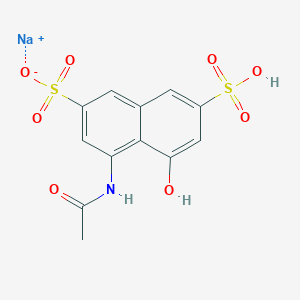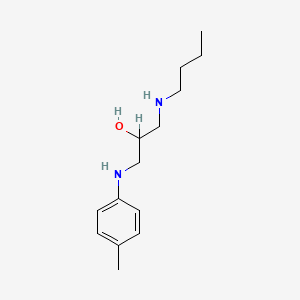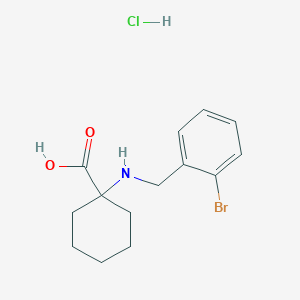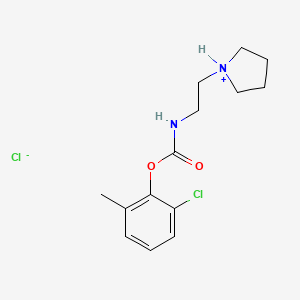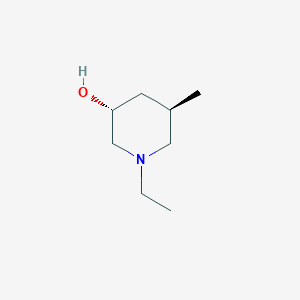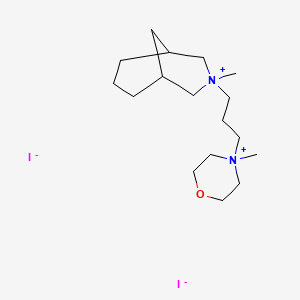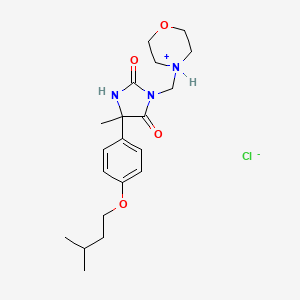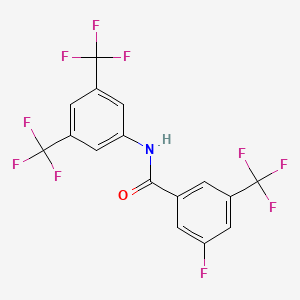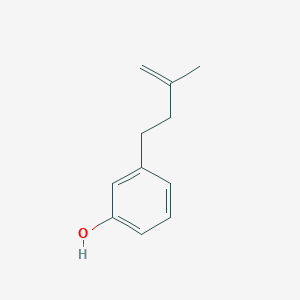
Potassium silver succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium silver succinimide is a compound that combines potassium, silver, and succinimide. Succinimide is an organic compound with the formula (CH₂)₂(CO)₂NH, classified as a cyclic imide . This compound is notable for its applications in various fields, including electroplating and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium silver succinimide can be synthesized through the reaction of succinimide with silver nitrate and potassium carbonate. The reaction typically occurs in an aqueous solution, where succinimide acts as a complexing agent for silver ions . The reaction conditions often involve controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of succinimide silver plating solutions. These solutions contain components such as silver nitrate, succinimide, methylsulfonate, carbonate, and polyethyleneimine . The process involves electroplating, where silver is deposited onto substrates in the presence of succinimide, enhancing the stability and properties of the plating layer.
Análisis De Reacciones Químicas
Types of Reactions: Potassium silver succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.
Reduction: Reduction reactions can convert silver ions back to their metallic state.
Substitution: Succinimide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and hydrazine are typical reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include silver oxide, metallic silver, and various substituted succinimide derivatives .
Aplicaciones Científicas De Investigación
Potassium silver succinimide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium silver succinimide involves its interaction with molecular targets and pathways:
Electroplating: In electroplating, succinimide acts as a complexing agent, stabilizing silver ions and facilitating their deposition onto substrates.
Biological Activity: Succinimide derivatives, such as ethosuximide, bind to T-type voltage-sensitive calcium channels, modulating calcium ion entry into cells and exerting anticonvulsant effects.
Comparación Con Compuestos Similares
N-Bromosuccinimide: Used in organic synthesis for bromination reactions.
N-Chlorosuccinimide: Employed as a chlorinating agent in various chemical reactions.
Ethosuximide: A succinimide derivative used as an anticonvulsant.
Uniqueness: Potassium silver succinimide is unique due to its combination of potassium, silver, and succinimide, which imparts specific properties such as enhanced electroplating efficiency and potential biological activities .
Propiedades
Número CAS |
67893-50-9 |
|---|---|
Fórmula molecular |
C8H8AgKN2O4 |
Peso molecular |
343.13 g/mol |
Nombre IUPAC |
potassium;silver;5-oxo-3,4-dihydropyrrol-2-olate |
InChI |
InChI=1S/2C4H5NO2.Ag.K/c2*6-3-1-2-4(7)5-3;;/h2*1-2H2,(H,5,6,7);;/q;;2*+1/p-2 |
Clave InChI |
WQMVVOKCUPKPKL-UHFFFAOYSA-L |
SMILES canónico |
C1CC(=O)N=C1[O-].C1CC(=O)N=C1[O-].[K+].[Ag+] |
Números CAS relacionados |
123-56-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


